molecular formula C8H11N5 B2689809 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine CAS No. 108085-58-1

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B2689809
CAS No.: 108085-58-1
M. Wt: 177.211
InChI Key: ONISZOBCINFNEV-UHFFFAOYSA-N
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Description

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine is a novel heterocyclic compound designed for research and development, particularly in medicinal chemistry and drug discovery. This molecule features a 1,2,4-triazole core linked to a 2,5-dimethylpyrrole group, a structural motif found in compounds with documented biological activity. The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for its diverse pharmacological properties . Compounds containing this structure have been extensively studied for their anti-inflammatory potential, with structure-activity relationship (SAR) studies indicating that specific substitutions can significantly enhance biological activity . Furthermore, the 2,5-dimethylpyrrole unit is a common building block accessible via the Paal-Knorr reaction , and it has been incorporated into molecules investigated for cytotoxic and immunomodulatory effects. For instance, a pyridine ensemble featuring a 2,5-dimethylpyrrole moiety has demonstrated selective cytotoxicity against human myeloid leukemia cell lines (HL60 and K562) and shown immunomodulatory potential by modulating cytokine expression . Researchers can utilize this compound as a key intermediate to synthesize more complex molecules or as a lead compound for evaluating new anticancer, anti-inflammatory, and immunomodulatory agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2,5-dimethylpyrrol-1-yl)-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-5-3-4-6(2)13(5)8-10-7(9)11-12-8/h3-4H,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONISZOBCINFNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NNC(=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Coupling of Pyrrole and Triazole Moieties

The integration of the pyrrole and triazole groups may involve:

  • Amide Bond Formation : Reaction of a triazole amine with a pyrrole-containing carbonyl compound using coupling agents (e.g., HATU, DIPEA) .

  • Reductive Amination : Formation of a secondary amine via reaction of a pyrrole aldehyde with a triazole amine, followed by reduction .

Pyrrole Ring Formation (Paal-Knorr Reaction)

The mechanism involves:

  • Nucleophilic Attack : Amine attacks the carbonyl group of 2,5-hexanedione.

  • Enamine Formation : Formation of an enamine intermediate.

  • Cyclization and Dehydration : Intramolecular cyclization followed by elimination of water to form the pyrrole ring .

Coupling Reactions

  • Amide Coupling : A pyrrole-containing benzohydrazide reacts with a triazole amine using HATU and DIPEA to form the target compound .

  • Reductive Amination : A pyrrole aldehyde reacts with a triazole amine, followed by reduction (e.g., NaBH(OAc)₃) to form a secondary amine .

NMR Data

Compound Key Peaks (δ ppm)
2,5-dimethylpyrrole - Methyl groups : ~1.97–2.03 (s, 6H)
- Pyrrole C3/C4 protons : ~5.88–5.89 (s, 2H)
Triazole derivatives - Triazole protons : ~3–4 (m, depending on substitution)
Amide-linked compound - Amide NH groups : ~9.18–10.38 (d, 2H)

IR Data

  • Amide C=O : ~1600–1695 cm⁻¹

  • NH Stretching : ~3180–3450 cm⁻¹

Biological Relevance and Stability

While direct data for the target compound is limited, analogs with similar pyrrole-triazole structures exhibit:

  • Antimicrobial Activity : Inhibition of Mycobacterium tuberculosis (MIC <1 µg/mL) .

  • Enzyme Inhibition : Dual activity against enoyl ACP reductase and dihydrofolate reductase enzymes .

  • Cell Culture Effects : Enhanced monoclonal antibody production and altered glycosylation patterns .

Stability and Reactivity Considerations

  • Hydrolysis : Amide bonds may undergo hydrolysis under acidic/basic conditions.

  • Tautomerism : Triazole rings can exhibit prototropic tautomerism, affecting reactivity .

  • Redox Sensitivity : Pyrrole rings are susceptible to oxidation, requiring controlled reaction conditions.

Scientific Research Applications

Anti-inflammatory Activity

Recent studies have indicated that derivatives of 1,2,4-triazole compounds exhibit significant anti-inflammatory properties. Specifically, compounds similar to 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine have been identified as potential inhibitors of the 5-lipoxygenase pathway, which is crucial in the biosynthesis of leukotrienes involved in inflammatory responses. The inhibition of this pathway can lead to reduced inflammation and may be beneficial in treating conditions such as asthma and arthritis .

Enhancing Monoclonal Antibody Production

The compound has been studied for its effects on cell culture systems used for monoclonal antibody production. Research indicates that it can suppress cell growth while simultaneously increasing cell-specific glucose uptake and intracellular ATP levels during the production process. This dual action helps maintain cell viability while enhancing productivity, making it a valuable additive in biopharmaceutical manufacturing .

Cancer Research

The antiproliferative activity of this compound has been investigated using various cancer cell lines. Studies have shown that compounds within this class can inhibit the growth of cancer cells by inducing apoptosis and disrupting cellular metabolism. For instance, related compounds have demonstrated effectiveness in sea urchin embryo models and human cancer cell lines .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and minimizing side effects. Research has revealed that specific structural features significantly influence the biological activity of triazole derivatives. For example, modifications to the pyrrole moiety can enhance anti-inflammatory effects or improve cell culture performance in bioprocessing applications .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anti-inflammatory ActivityPotential inhibitor of leukotriene biosynthesisReduces inflammation; beneficial for asthma and arthritis
Monoclonal Antibody ProductionEnhances productivity in cell culturesIncreases glucose uptake and ATP levels; maintains viability
Antiproliferative PropertiesInhibits cancer cell growthEffective against various cancer cell lines; induces apoptosis

Mechanism of Action

The mechanism of action of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine

  • Structure : Replaces the 1,2,4-triazole core with a 1,2,5-oxadiazole ring.
  • Synthesis: Synthesized via the Paal–Knorr reaction between 1,2,5-oxadiazole-3,4-diamine and 2,5-hexanedione in acetic acid .
  • Solubility in acetic acid and ethyl acetate suggests moderate polarity .
  • Applications : Studied as a high-energy-density material precursor due to the stability of oxadiazoles .

5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine (Compound 561)

  • Structure : Substitutes the pyrrole group with a tetrazole ring.
  • Synthesis : Derived from alkyl orthoesters (TEOF), sodium azide, and triazole-diamine precursors under catalytic conditions .
  • Key Properties :
    • Tetrazole groups enhance metabolic stability and hydrogen-bonding capacity, influencing pharmacokinetics .
    • Demonstrated phytocidal activity in agricultural applications .
  • Applications: Potential use in agrochemicals due to bioactivity against plant pathogens .

5-(Pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine

  • Structure : Features a pyridylmethyl substituent instead of pyrrole.
  • Safety Profile : Classified under GHS guidelines with specific handling precautions (e.g., eye protection, ventilation), indicating moderate toxicity .
  • Applications : Likely explored in coordination chemistry or catalysis due to the pyridine moiety’s metal-binding capacity .

5,5'-Ethane-1,2-diylbis(1H-1,2,4-triazol-3-amine) Dinitrate

  • Structure : Dimeric triazole linked by an ethane bridge and nitrate groups.

Comparative Analysis Table

Compound Name Core Heterocycle Key Substituent Synthesis Method Key Properties/Applications References
5-(2,5-Dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine 1,2,4-Triazole 2,5-Dimethylpyrrole Likely Paal–Knorr reaction (inferred) Potential pharmacological activity (speculative)
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine 1,2,5-Oxadiazole 2,5-Dimethylpyrrole Paal–Knorr reaction Pharmacological/high-energy materials
5-(1H-Tetrazol-1-yl)-1H-1,2,4-triazol-3-amine 1,2,4-Triazole Tetrazole TEOF/NaN₃ catalysis Phytocidal activity
5-(Pyridin-2-ylmethyl)-1H-1,2,4-triazol-3-amine 1,2,4-Triazole Pyridylmethyl Not specified Metal coordination, moderate toxicity
5,5'-Ethane-1,2-diylbis(...) dinitrate 1,2,4-Triazole Ethane bridge, nitrate Dimerization/nitration Energetic materials

Key Research Findings and Implications

  • Structural Influence on Bioactivity : The pyrrole and tetrazole substituents may confer distinct electronic profiles, affecting binding affinity in biological targets. For example, tetrazole’s acidity (pKa ~4.9) could enhance solubility compared to pyrrole’s neutral character .
  • Synthetic Flexibility: The Paal–Knorr reaction is a versatile route for pyrrole-functionalized heterocycles, enabling scalable synthesis of analogs .
  • Safety and Handling : Pyridylmethyl derivatives require stringent safety protocols, suggesting that substituent choice impacts toxicity .

Biological Activity

5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, effects on cell cultures, and relevant case studies.

  • Molecular Formula: C₈H₁₃N₅
  • Molecular Weight: 179.23 g/mol
  • CAS Number: Not specifically listed in available literature.

The compound is believed to exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase. These enzymes are crucial in the synthesis of nucleic acids and fatty acids, respectively .
  • Cell Growth Modulation: Research indicates that this compound can suppress cell growth while enhancing glucose uptake and ATP production in specific cell lines. This dual action suggests a potential role in optimizing metabolic pathways in cultured cells .

Antimicrobial and Anticancer Activities

The biological activity of this compound has been evaluated in various studies:

  • Antimicrobial Activity: The compound has shown promising results against various bacterial strains. For instance, derivatives containing the triazole ring have demonstrated moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Anticancer Potential: In vitro studies indicate that the compound can inhibit the proliferation of cancer cells. This effect is likely mediated through the modulation of metabolic pathways associated with energy production and cell survival .

Study 1: Cell Culture Optimization

A study explored the effects of this compound on recombinant Chinese hamster ovary (CHO) cells used for monoclonal antibody production. The results indicated:

ParameterControl GroupCompound Treated Group
Viable Cell Density (VCD)6.0 × 10^614.0 × 10^6
Final mAb Concentration (mg/L)7321098
Cell-Specific Productivity (pg/cell/day)7.011.0

These findings highlight the compound's ability to enhance cell productivity while maintaining viability .

Study 2: Structure–Activity Relationship

A structure–activity relationship (SAR) analysis revealed that modifications to the pyrrole moiety significantly affected biological activity. The presence of the dimethyl groups was critical for enhancing the compound's efficacy in promoting cell-specific productivity during monoclonal antibody production.

Q & A

Q. What are the recommended synthetic routes for 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-1,2,4-triazol-3-amine, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves cyclization reactions. For example, pyrazole and triazole derivatives can be synthesized via refluxing intermediates in ethanol or similar solvents, followed by recrystallization (e.g., DMF-EtOH mixtures) . To optimize efficiency, employ statistical design of experiments (DoE) to test variables (e.g., temperature, catalyst concentration, reaction time). A fractional factorial design can reduce the number of trials while identifying critical parameters. For instance:

FactorLow LevelHigh Level
Temperature (°C)80120
Catalyst (mol%)515
Reaction Time (hours)26

Analyze outcomes using response surface methodology to determine optimal conditions .

Q. How should researchers characterize the structural and tautomeric properties of this compound?

Methodological Answer: Use X-ray crystallography to resolve tautomeric forms, as seen in analogous triazol-amine structures where planar triazole rings and dihedral angles between substituents were quantified . Complement this with spectroscopic techniques :

  • IR spectroscopy : Identify N-H stretches (~3200 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹).
  • NMR : Analyze proton environments (e.g., pyrrole methyl groups at ~2.5 ppm, triazole protons at ~7-8 ppm) .
    For tautomerism, conduct variable-temperature NMR or DFT calculations to assess energy differences between tautomers .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer: Apply quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways. For example:

  • Use Gaussian or ORCA software to compute transition states and activation energies for reactions involving the triazole amine group.
  • Employ reaction path search algorithms (e.g., artificial force-induced reaction method) to explore plausible mechanisms .
    Validate predictions with isotopic labeling (e.g., ¹⁵N tracing) to confirm intermediates observed in experimental mass spectrometry .

Q. What strategies are effective in resolving contradictions between experimental and computational data regarding reaction mechanisms?

Methodological Answer:

  • Mechanistic cross-validation : Compare computed activation energies (DFT) with experimental kinetic data (e.g., Arrhenius plots). Discrepancies may arise from solvent effects not modeled in simulations; address this by incorporating implicit solvation models (e.g., COSMO-RS) .
  • Isotope effects : Perform deuterium or ¹³C labeling to track specific bond-breaking steps, resolving ambiguities in proposed intermediates .
  • Sensitivity analysis : Test computational assumptions (e.g., basis sets, solvation parameters) to identify error sources .

Q. How to design experiments to assess the compound’s stability under varying conditions?

Methodological Answer: Conduct accelerated stability studies using controlled variables:

ConditionTest RangeAnalytical Method
Temperature25°C, 40°C, 60°CHPLC (purity tracking)
pH3, 7, 11UV-Vis degradation monitoring
Light exposureDark vs. UV/Vis lampMass spectrometry

Monitor degradation products via LC-MS and correlate with computational predictions of hydrolytic/oxidative pathways . Use kinetic modeling (e.g., first-order decay) to extrapolate shelf-life under standard conditions .

Q. What methodologies are recommended for analyzing environmental fate or toxicity of this compound?

Methodological Answer:

  • Ecotoxicology : Follow OECD guidelines for acute toxicity assays (e.g., Daphnia magna immobilization tests) .
  • Degradation studies : Use simulated sunlight or advanced oxidation processes (e.g., TiO₂ photocatalysis) to track mineralization rates via TOC analysis. Compare with computational predictions of reaction pathways (e.g., EPI Suite) .
  • Bioaccumulation : Apply quantitative structure-activity relationship (QSAR) models to estimate logP and BCF values .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

  • Reproducibility checks : Ensure consistent sample preparation (e.g., solvent, concentration) and instrument calibration .
  • Tautomeric equilibria : If tautomers exist, use low-temperature NMR or crystallography to isolate dominant forms .
  • Cross-validation : Compare experimental shifts with DFT-predicted chemical shifts (e.g., using B3LYP/6-31G* calculations) .

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